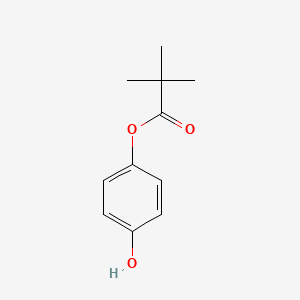
4-Hydroxyphenyl pivalate
Descripción general
Descripción
4-Hydroxyphenyl pivalate is an ester derivative of pivalic acid and 4-hydroxyphenol. It is a white crystalline solid with a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol. This compound has garnered attention due to its potential biological activities and diverse applications in various research fields.
Mecanismo De Acción
Target of Action
The primary target of 4-Hydroxyphenyl pivalate is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . HPPD is an iron-dependent enzyme that plays a crucial role in the catabolism of tyrosine in animals and operates in the cascade of photosynthesis in plants .
Mode of Action
This compound acts as an inhibitor of HPPD. The inhibition of HPPD leads to a build-up of excess systemic tyrosine, which is associated with a range of effects in laboratory animals
Biochemical Pathways
The inhibition of HPPD affects the catabolism of tyrosine, a crucial amino acid. In animals, HPPD is involved in the breakdown of tyrosine, while in plants, it plays a role in the cascade of photosynthesis . The inhibition of HPPD disrupts these processes, leading to various downstream effects.
Pharmacokinetics
It’s known that prodrugs that liberate pivalate after hydrolysis have been developed to improve the bioavailability of therapeutic candidates . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The inhibition of HPPD by this compound leads to a build-up of excess systemic tyrosine. This excess tyrosine is associated with a range of adverse effects reported in laboratory animals . The specific molecular and cellular effects of this compound’s action depend on the organism and the environmental context.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the enzyme activity of HPPD can vary across different species, which can lead to differences in the effects of HPPD inhibitors
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Hydroxyphenyl pivalate can be synthesized through the esterification of 4-hydroxyphenol with pivalic acid. This reaction typically involves the use of a catalyst such as 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) under base-free conditions . The catalyst can be reused multiple times without loss of activity, making the process efficient and cost-effective.
Industrial Production Methods: On an industrial scale, the preparation of pivalic acid, a key precursor, is achieved through the hydrocarboxylation of isobutene via the Koch reaction. This reaction requires an acid catalyst such as hydrogen fluoride . The esterification process can then be scaled up using similar catalytic methods to produce this compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxyphenyl pivalate undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Involving nucleophiles like organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: RMgX in anhydrous ether or RLi in hexane.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to alcohols.
Substitution: Formation of new carbon-carbon or carbon-heteroatom bonds.
Aplicaciones Científicas De Investigación
4-Hydroxyphenyl pivalate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis due to its stability and ease of removal.
Biology: Investigated for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of polymers and other materials due to its thermal stability.
Comparación Con Compuestos Similares
4-Hydroxyphenylpyruvic acid: Shares the 4-hydroxyphenyl group but differs in its functional groups and biological activities.
3-((4-Hydroxyphenyl)amino)propanoic acid: Exhibits antioxidant and anticancer properties similar to 4-hydroxyphenyl pivalate.
Uniqueness: this compound stands out due to its stability as an ester and its diverse applications in protecting groups, biological research, and industrial processes. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in multiple fields.
Propiedades
IUPAC Name |
(4-hydroxyphenyl) 2,2-dimethylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)10(13)14-9-6-4-8(12)5-7-9/h4-7,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHAPGFWSDJMIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


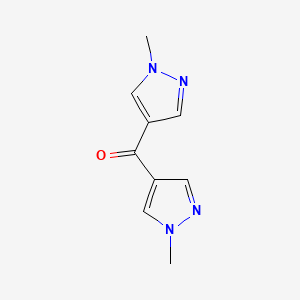

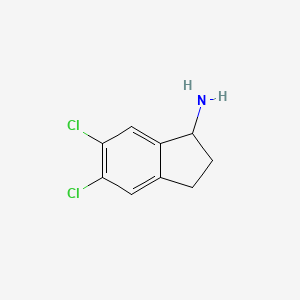

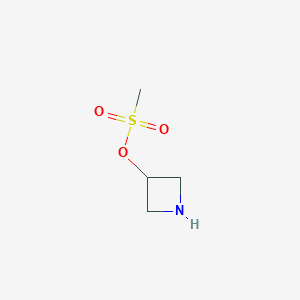
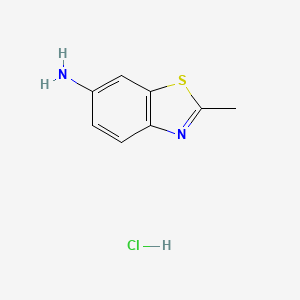
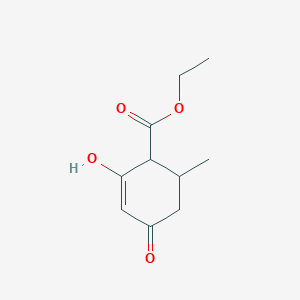

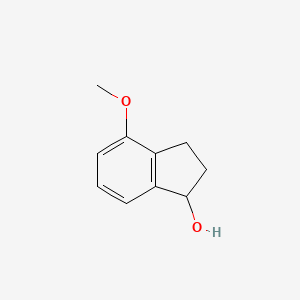
![2,5-Diazabicyclo[2.2.1]heptane](/img/structure/B3149407.png)
![[3-(Isopropylthio)propyl]amine](/img/structure/B3149413.png)
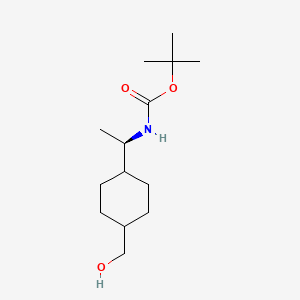
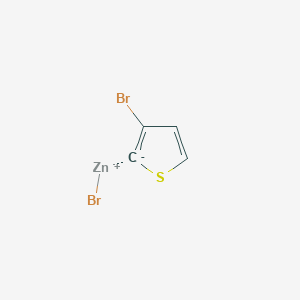
![4-[3-Nitro-4-(pyrrolidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B3149443.png)
